molecular formula C12H11N5 B1609232 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine CAS No. 611239-37-3

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine

Cat. No. B1609232
CAS RN: 611239-37-3
M. Wt: 225.25 g/mol
InChI Key: LZURCICLQQQODJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . The IUPAC name of the compound is 4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine dihydrobromide .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular weight of the compound is 392.12 . The InChI code for the compound is 1S/C11H10N4S.2BrH/c1-7-10(8-6-16-11(12)14-8)15-5-3-2-4-9(15)13-7;;/h2-6H,1H3,(H2,12,14);2*1H .


Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides . The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .


Physical And Chemical Properties Analysis

The compound appears as a white powder . The melting point is between 233–234°C .

Scientific Research Applications

Pharmaceutical Applications

Imidazo[1,2-a]pyridine derivatives are found in many active pharmaceutical ingredients. They are used in drugs such as zolimidine (antiulcer), zolpidem (insomnia treatment), and saripidem (sedative and anxiolytic). These compounds may serve as potential leads for developing new medications .

Biological Activity

These derivatives exhibit a broad spectrum of biological effects including antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative properties .

Corrosion Inhibition

Some imidazo[1,2-a]pyridine compounds have been studied for their effectiveness as corrosion inhibitors. They show high efficiency at low concentrations which could be beneficial in protecting metals and alloys .

Antibacterial Properties

Certain derivatives have shown antibacterial activity with significant inhibition against bacteria such as E.coli and Bacillus spp., suggesting their potential use as antibacterial agents .

Fluorescent Probes

These compounds have been used as fluorescent probes for the in vitro and in vivo determination of mercury and iron ions. This application is crucial for environmental monitoring and medical diagnostics .

Material Science

The structural character of imidazo[1,2-a]pyridines makes them useful in material science applications. They can be used in light-sensitive dyes and optical media for data storage .

Mechanism of Action

Target of Action

The primary target of 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinamine is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.

Mode of Action

This interaction could potentially inhibit the function of CDK2, thereby affecting cell division and growth .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to the inhibition of cell division and growth due to its interaction with CDK2 . This could potentially lead to the suppression of tumor growth in cancerous cells.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is crucial to consider factors such as pH, temperature, and the presence of other compounds when studying the compound’s action .

properties

IUPAC Name

4-(2-methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5/c1-8-11(9-5-6-14-12(13)16-9)17-7-3-2-4-10(17)15-8/h2-7H,1H3,(H2,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZURCICLQQQODJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C3=NC(=NC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20424880
Record name 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine

CAS RN

611239-37-3
Record name 4-(2-Methylimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20424880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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